molecular formula C15H14N2O B1332415 2-[(2-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-23-8

2-[(2-methylphenoxy)methyl]-1H-benzimidazole

Cat. No. B1332415
CAS RN: 3156-23-8
M. Wt: 238.28 g/mol
InChI Key: BNZRNEVZOMLBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound with the molecular formula C15H14N2O . It is also known by other names such as 2-o-Tolyloxymethyl-1H-benzoimidazole, 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole, and 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole .


Molecular Structure Analysis

The molecular structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole consists of a benzimidazole core with a 2-methylphenoxy group attached via a methylene bridge . The InChI string for this compound is InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is 238.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area of the compound is 37.9 Ų .

Scientific Research Applications

  • Organic Polymers

    • Application : The compound is used in the synthesis of (meth)acrylates . These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
    • Method : Homopolymer of aryloxycarbonyl methyl methacrylate is synthesized using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane solution .
    • Results : The reaction mixture is de-aerated by passing nitrogen gas for 10 min, then the tube is tightly sealed and kept in a thermostatic oil bath at 60 ± 1°C for 24 h .
  • m-Aryloxy Phenols

    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Method : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
    • Results : Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZRNEVZOMLBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351793
Record name 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylphenoxy)methyl]-1H-benzimidazole

CAS RN

3156-23-8
Record name 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.